molecular formula C17H21ClN4O2 B1240457 (4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone

(4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone

Cat. No. B1240457
M. Wt: 348.8 g/mol
InChI Key: LVRVDCYFXLCHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone is a member of piperazines.

Scientific Research Applications

Crystal Structure Analysis

  • Research has been conducted on related compounds, providing insights into their crystal structure. For example, a study by Sun et al. (2017) analyzed the crystal structure of a related pyrazolyl methanone compound, contributing to the understanding of molecular arrangements and interactions in such compounds (Sun et al., 2017).

Molecular Interaction and Conformational Analysis

  • Studies have examined molecular interactions of compounds with similar structures, providing insights into how such compounds might interact with biological targets. For instance, Shim et al. (2002) explored the molecular interaction of a pyrazole derivative with the CB1 cannabinoid receptor (Shim et al., 2002).

Isomorphism in Chemistry

  • Research by Swamy et al. (2013) focused on isomorphous structures of pyrazolyl methanone derivatives, which highlights the importance of such compounds in understanding chemical isomorphism (Swamy et al., 2013).

Synthesis and Characterization of Derivatives

  • Lv et al. (2013) conducted a study on synthesizing novel pyrazole carboxamide derivatives, providing valuable information on the synthesis and structural characterization of related compounds (Lv et al., 2013).

Antimicrobial Activity Research

  • Patel et al. (2011) investigated the antimicrobial activity of new pyridine derivatives, which is crucial for understanding the potential applications of related compounds in antimicrobial treatments (Patel et al., 2011).

Biological Activity and Potential Therapeutic Applications

  • Research by Abbasi et al. (2019) synthesized and evaluated certain methanone derivatives for biological activities, including inhibitory effects on enzymes, indicating potential therapeutic applications (Abbasi et al., 2019).

Antiviral Activity Studies

  • Ali and Shaharyar (2007) synthesized derivatives with potential antiviral activities, showcasing the relevance of such compounds in antiviral research (Ali & Shaharyar, 2007).

properties

Molecular Formula

C17H21ClN4O2

Molecular Weight

348.8 g/mol

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H21ClN4O2/c1-3-24-15-7-5-4-6-14(15)21-8-10-22(11-9-21)17(23)16-13(18)12-19-20(16)2/h4-7,12H,3,8-11H2,1-2H3

InChI Key

LVRVDCYFXLCHOZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=NN3C)Cl

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=NN3C)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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